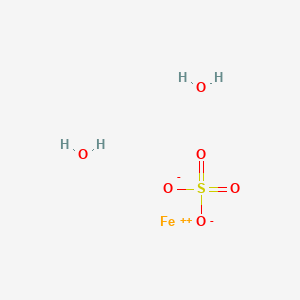

Iron(II) sulfate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(2+);sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJBRJOPXNCARV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904676 | |

| Record name | Ferrous sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10028-21-4 | |

| Record name | Ferrous sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferrous sulfate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0Z5449449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Iron(II) Sulfate Hydrates for Researchers, Scientists, and Drug Development Professionals

This technical guide presents a comparative analysis of the crystal structures of anhydrous iron(II) sulfate (B86663), and its monohydrate, tetrahydrate, and heptahydrate forms. The crystallographic data, including lattice parameters and space groups, are summarized in structured tables for ease of comparison. Additionally, a detailed methodology for the determination of crystal structures via X-ray diffraction is provided, along with a visual workflow diagram.

Comparative Crystallographic Data of Iron(II) Sulfate and its Hydrates

The following tables summarize the key crystallographic parameters for four well-documented forms of iron(II) sulfate. This data is essential for understanding the structural variations that arise from different levels of hydration.

Table 1: Crystal System and Space Group of Iron(II) Sulfate Hydrates

| Compound Name | Mineral Name | Formula | Crystal System | Space Group |

| Anhydrous Iron(II) Sulfate | - | FeSO₄ | Orthorhombic | Cmcm |

| Iron(II) Sulfate Monohydrate | Szomolnokite | FeSO₄·H₂O | Monoclinic | C2/c |

| Iron(II) Sulfate Tetrahydrate | Rozenite | FeSO₄·4H₂O | Monoclinic | P2₁/n |

| Iron(II) Sulfate Heptahydrate | Melanterite | FeSO₄·7H₂O | Monoclinic | P2₁/c |

Table 2: Lattice Parameters of Iron(II) Sulfate Hydrates

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous FeSO₄ | 8.7042 | 6.8013 | 4.7868 | 90 | 90 | 90 |

| FeSO₄·H₂O (Szomolnokite)[1] | 7.62 | 7.47 | 7.12 | 90 | 115.85 | 90 |

| FeSO₄·4H₂O (Rozenite)[2] | 5.979 | 13.648 | 7.977 | 90 | 90.26 | 90 |

| FeSO₄·7H₂O (Melanterite)[3][4] | 14.0751 | 6.5014 | 11.0426 | 90 | 105.632 | 90 |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal's atomic structure is primarily accomplished through diffraction techniques, with single-crystal X-ray diffraction and powder X-ray diffraction being the most common methods.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise crystal structure of a compound.

Methodology:

-

Crystal Growth: A high-quality single crystal of the material is grown. This is often the most challenging step.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.[3]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's repeating unit.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[3]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and can also be used for structure determination and refinement.

Methodology:

-

Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). This results in a diffractogram, which is a plot of intensity versus 2θ.

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline material and can be compared to databases of known patterns for phase identification.

-

Structure Refinement (Rietveld Method): For quantitative analysis and structure refinement, the entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model. This method can yield lattice parameters, atomic positions, and other structural details.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a compound using X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Synthesis of Iron(II) Sulfate from Iron Filings and Sulfuric Acid

Introduction

Iron(II) sulfate (B86663) (FeSO₄), also known as ferrous sulfate, is a chemical compound of significant interest in various fields, including pharmaceuticals, agriculture, and water treatment.[1] It exists in several hydrated forms, with the heptahydrate (FeSO₄·7H₂O), or green vitriol, being the most common.[2][3] Other forms such as the dihydrate (FeSO₄·2H₂O) are also known.[2] The synthesis of iron(II) sulfate is a fundamental chemical process, often carried out by reacting metallic iron with sulfuric acid.[4] This guide provides a comprehensive overview of this synthesis, focusing on the reaction between iron filings and sulfuric acid, detailing the experimental protocol, and presenting relevant data for researchers and drug development professionals.

The primary reaction involves the displacement of hydrogen from dilute sulfuric acid by metallic iron, yielding iron(II) sulfate and hydrogen gas.[4][5]

Reaction Stoichiometry and Conditions

The reaction between iron and dilute sulfuric acid proceeds according to the following equation:

Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g) [5]

The concentration of the sulfuric acid is a critical parameter. The dissolution of iron occurs effectively in dilute sulfuric acid, with solubility increasing up to a 50% acid solution.[6][7] In highly concentrated sulfuric acid (above approximately 65%), the reaction is hindered due to the formation of a passivating layer of iron(II) sulfate on the metal's surface, which is insoluble in the concentrated acid.[7] Furthermore, hot concentrated sulfuric acid acts as an oxidizing agent, leading to the formation of iron(III) sulfate, sulfur dioxide, and water instead of iron(II) sulfate and hydrogen.[5]

Experimental Protocol: Laboratory-Scale Synthesis

This section details a standard laboratory procedure for synthesizing iron(II) sulfate heptahydrate, the common crystalline form obtained from aqueous solution.

1. Materials and Equipment

-

Chemicals:

-

Iron filings or coarse iron powder

-

Concentrated sulfuric acid (96-98%)

-

Distilled or deionized water

-

-

Apparatus:

-

Beakers (various sizes)

-

Erlenmeyer flask

-

Graduated cylinders

-

Glass stirring rod

-

Heating source (hot plate or Bunsen burner)

-

Filtration apparatus (Büchner funnel, suction flask, filter paper)

-

Crystallizing dish or beaker

-

Personal Protective Equipment (goggles, gloves, lab coat)

-

2. Procedure

-

Preparation of Sulfuric Acid Solution: A 20-30% sulfuric acid solution is typically used.[6][7] To prepare this, carefully and slowly add the calculated volume of concentrated sulfuric acid to a measured volume of cold distilled water in a beaker, with constant stirring. Safety Note: Always add acid to water, never the other way around, to manage the exothermic reaction.

-

Reaction with Iron: Place a slight excess of iron filings into an Erlenmeyer flask.[8] Pour the prepared dilute sulfuric acid solution over the iron filings.[7] Bubbles of hydrogen gas will evolve, and the solution will gradually turn a pale green color, characteristic of the hydrated iron(II) ion.[9]

-

Heating: The reaction can be slow at room temperature. To accelerate it, gently heat the mixture. A temperature of 50-60°C is often sufficient.[6] The mixture can be heated to boiling for short periods to speed up the dissolution of the iron.[7] The reaction is complete when the evolution of hydrogen gas ceases.

-

Hot Filtration: To remove any unreacted iron and insoluble impurities, the hot solution must be filtered quickly.[7] Gravity or vacuum filtration can be used. This step is crucial to prevent the premature crystallization of iron(II) sulfate, which is less soluble in cold water.

-

Crystallization: Transfer the clear, green filtrate to a crystallizing dish or beaker. Allow the solution to cool slowly to room temperature. For higher yields, the solution can be further cooled in an ice bath.[10] As the solution cools, pale green crystals of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) will form.

-

Isolation and Drying: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any residual acid. The crystals can then be dried between sheets of filter paper.[7]

Data Presentation

The following tables summarize key quantitative parameters from various synthesis protocols.

Table 1: Reagent Concentrations and Reaction Conditions

| Parameter | Value | Source |

| Sulfuric Acid Concentration | 20% | [7] |

| Sulfuric Acid Concentration | 30% | [6] |

| Reaction Temperature | 50-60°C | [6] |

| Reaction Temperature | Heated to boiling | [7][10] |

| Molar Ratio (Iron:Acid) | 1:1.67 (Optimized) | [11] |

Table 2: Product Yield and Purity

| Parameter | Value | Source |

| Product Form | FeSO₄·7H₂O | [6][7] |

| Yield | ~79% (can be increased) | [10] |

| Purity | ~97% | [11] |

| Fe Content in Product | 24-25% | [6] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Iron(II) Sulfate Heptahydrate.

Characterization of the Product

The identity and purity of the synthesized iron(II) sulfate can be confirmed using various analytical techniques.

-

X-Ray Diffraction (XRD): This technique is used to confirm the crystalline structure of the final product, ensuring it corresponds to the desired hydrated form, such as FeSO₄·7H₂O.[6]

-

Infrared (IR) Spectroscopy: IR analysis can identify the characteristic absorption bands for the sulfate ion (SO₄²⁻) and the water of crystallization, confirming the composition of the compound.[6]

-

Titration: A redox titration, for instance with a standardized ceric sulfate solution, can be used to accurately determine the mass fraction of Fe²⁺ in the final product.[12]

References

- 1. epa.gov [epa.gov]

- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. Ferrous Sulfate Manufacturing Techniques & The Affinity Process - Affinity Chemical [affinitychemical.com]

- 5. echemi.com [echemi.com]

- 6. bio-conferences.org [bio-conferences.org]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. fao.org [fao.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Physical and Chemical Properties

Iron(II) sulfate dihydrate is an inorganic salt that, along with other hydrates of iron(II) sulfate, has various industrial and pharmaceutical applications. While the heptahydrate is the most common form, the dihydrate possesses specific properties relevant to various research and development applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its related hydrates for comparative analysis.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | iron(2+);sulfate;dihydrate | [1] |

| CAS Number | 10028-21-4 | [1][2] |

| Molecular Formula | FeH₄O₆S | [1] |

| Molecular Weight | 187.94 g/mol | [1] |

| Appearance | Faint blue to blue and faint green to green crystalline solid | [3] |

| Density | 1.9 g/cm³ | [3][4] |

| Melting Point | Decomposes | [2] |

| Solubility in Water | Soluble | [2] |

Table 2: Comparative Physical Properties of Iron(II) Sulfate Hydrates

| Hydrate (B1144303) Form | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Appearance |

| Anhydrous | FeSO₄ | 151.91 | 3.65 | White crystals |

| Monohydrate | FeSO₄·H₂O | 169.93 | 3.0 | White-yellow crystals |

| Dihydrate | FeSO₄·2H₂O | 187.94 | 1.9 | Faint blue to green crystals |

| Tetrahydrate | FeSO₄·4H₂O | 223.98 | - | White (Rozenite) |

| Pentahydrate | FeSO₄·5H₂O | 241.99 | 2.15 | - |

| Hexahydrate | FeSO₄·6H₂O | 260.00 | 1.934 | - |

| Heptahydrate | FeSO₄·7H₂O | 278.02 | 1.895 | Blue-green crystals (Melanterite) |

Note: Data for some hydrates are more readily available in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections provide protocols for its synthesis and key analytical techniques.

Synthesis of this compound

The synthesis of specific iron(II) sulfate hydrates relies on controlling crystallization conditions, primarily temperature.[2]

Objective: To synthesize Iron(II) sulfate and control the hydration state through temperature manipulation.

Materials:

-

Iron filings or powder

-

Dilute sulfuric acid (e.g., 2 M)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate with magnetic stirrer

-

Filtration apparatus (funnel, filter paper)

-

Crystallization dish

-

Drying oven

Procedure:

-

Carefully add a slight excess of iron filings to a beaker containing dilute sulfuric acid. The reaction is as follows: Fe + H₂SO₄ → FeSO₄ + H₂.[5]

-

Gently heat and stir the mixture until the reaction ceases (i.e., hydrogen gas evolution stops).

-

Filter the hot solution to remove any unreacted iron and other insoluble impurities.

-

Transfer the filtrate to a clean crystallization dish.

-

To obtain the dihydrate, the temperature of the aqueous solution needs to be carefully controlled, as different hydrates crystallize at different temperatures. For instance, the tetrahydrate is stabilized when the temperature of aqueous solutions reaches 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form.[2] Precise temperature control during crystallization is key to isolating the dihydrate form.

-

Allow the solution to cool slowly to the desired temperature range for dihydrate crystallization.

-

Once crystals have formed, decant the supernatant liquid.

-

Wash the crystals with a small amount of cold distilled water and then with ethanol (B145695) to facilitate drying.

-

Dry the crystals in a low-temperature oven or a desiccator to remove residual moisture without causing further dehydration.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the water of hydration and the thermal stability of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (5-10 mg) of the this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to approximately 1000 °C at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6][7]

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of dehydration and decomposition. The dehydration of iron sulfate heptahydrate in a nitrogen atmosphere begins at room temperature, forming the tetrahydrate, followed by the monohydrate at around 150 °C, and the anhydrous form above 225 °C.[6] The decomposition of anhydrous iron(II) sulfate begins at about 680 °C.[2]

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase and assess the purity of the synthesized this compound.

Instrumentation:

-

X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

Procedure:

-

Grind a small amount of the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.

-

Initiate the XRD scan.

-

Process the resulting diffraction pattern to identify the peak positions (2θ values) and intensities.

-

Compare the experimental diffraction pattern with standard reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the this compound and to check for the presence of other hydrate phases or impurities.[8]

Spectrophotometric Determination of Iron Content

Objective: To quantify the iron content in a sample of this compound.

Principle: Iron(II) ions form a stable, colored complex with a suitable chelating agent (e.g., 1,10-phenanthroline (B135089) or 2,2'-bipyridyl), which can be measured spectrophotometrically.[9]

Materials:

-

This compound sample

-

Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)

-

1,10-phenanthroline or 2,2'-bipyridyl solution

-

Sodium acetate (B1210297) buffer solution (to maintain the optimal pH)

-

Standard iron solution (for calibration curve)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a certified standard.

-

Preparation of Sample Solution: Accurately weigh a known mass of the this compound sample, dissolve it in a known volume of distilled water, and dilute it to an appropriate concentration.

-

Complex Formation: To both the standard and sample solutions, add hydroxylamine hydrochloride, the chelating agent, and the buffer solution in a specific order and volume. Allow sufficient time for the color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for the iron complex (e.g., 510 nm for the 1,10-phenanthroline complex).

-

Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its iron concentration from the calibration curve.

Applications in Drug Development

Iron(II) sulfate is a common and cost-effective oral iron supplement for treating iron deficiency anemia.[5][10] Research in drug development focuses on improving its bioavailability and reducing gastrointestinal side effects.[11]

A study on the thermostability of iron(II) sulfate monohydrate and heptahydrate for use in retard dosage forms prepared by melt technology found that the monohydrate is more resistant to oxidation at high temperatures.[12][13] This suggests that the hydration state is a critical parameter to consider in formulation development.

Furthermore, liposomal delivery systems have been investigated to encapsulate ferrous sulfate, aiming to enhance its stability and control its release.[14]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Relationship between hydration state, properties, and applications of Iron(II) sulfate.

References

- 1. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 硫酸铁(II) 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 10028-21-4 | Benchchem [benchchem.com]

- 9. asdlib.org [asdlib.org]

- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and tolerability of a prolonged release ferrous sulphate formulation in iron deficiency anaemia: a non-inferiority controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Thermostability testing of iron(II) sulphate for formulation of drug product] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liposomal delivery systems for encapsulation of ferrous sulfate: Preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Different hydrated forms of ferrous sulfate and their stability

An In-depth Technical Guide to the Hydrated Forms of Ferrous Sulfate (B86663) and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of ferrous sulfate (FeSO₄·xH₂O), with a focus on their physicochemical properties and stability. Understanding these characteristics is critical for applications in pharmaceutical development, chemical synthesis, and other scientific fields where the purity, consistency, and efficacy of iron compounds are paramount.

Introduction to Ferrous Sulfate Hydrates

Iron(II) sulfate, or ferrous sulfate, is a range of salts that exist in various states of hydration.[1] These compounds are widely utilized, notably in medicine for treating iron-deficiency anemia.[1][2][3][4][5] The degree of hydration significantly impacts the compound's physical properties, stability, and suitability for different applications. The most common form is the heptahydrate (FeSO₄·7H₂O), known historically as green vitriol or copperas.[1][6][7] Other known hydrates include the monohydrate, tetrahydrate, pentahydrate, and hexahydrate.[1][8]

In pharmaceutical formulations, the choice of hydrate (B1144303) is crucial. The heptahydrate is often used in liquid-dosage treatments, while the more stable monohydrate is preferred for solid-dosage forms like tablets to prevent issues related to water loss or gain during storage.[2][9][10]

Physicochemical Properties of Ferrous Sulfate Hydrates

The different hydrated forms of ferrous sulfate exhibit distinct physical and chemical properties. These are summarized in the tables below for easy comparison.

Table 1: General Properties of Ferrous Sulfate Hydrates

| Property | Anhydrous | Monohydrate | Tetrahydrate | Pentahydrate | Heptahydrate |

| Chemical Formula | FeSO₄ | FeSO₄·H₂O | FeSO₄·4H₂O | FeSO₄·5H₂O | FeSO₄·7H₂O |

| Molar Mass ( g/mol ) | 151.91[8] | 169.93[8] | 224.00 | 241.99[8][11] | 278.02[2][8][12] |

| Appearance | White crystals[8] | White-yellow crystals[8] | White, relatively common[1] | Blue, triclinic crystals[4] | Blue-green crystals[1][3][6][8] |

| Common Mineral Name | - | Szomolnokite[1][8] | Rozenite[1][8] | Siderotil[1][8] | Melanterite[1][8] |

| CAS Number | 7720-78-7[1] | 17375-41-6[1] | 10028-21-4 | 13463-43-9 | 7782-63-0[1][2][12] |

Table 2: Crystal Structure of Ferrous Sulfate Hydrates

| Hydrate Form | Crystal System | Space Group |

| Anhydrous | Orthorhombic[13] | Cmcm |

| Monohydrate | Monoclinic[1][13] | C2/c |

| Tetrahydrate | Monoclinic[1] | P2₁/n |

| Pentahydrate | Triclinic[1] | Pī |

| Heptahydrate | Monoclinic[1] | C2/c |

Stability of Ferrous Sulfate Hydrates

The stability of ferrous sulfate hydrates is influenced by temperature, humidity, and exposure to atmospheric oxygen. The ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, a process accelerated by heat, light, and moisture.[4][14]

Thermal Stability and Dehydration

Upon heating, hydrated ferrous sulfate loses its water of crystallization in stages. The green heptahydrate crystals convert into a white anhydrous solid before decomposing at higher temperatures into sulfur oxides and reddish-brown iron(III) oxide.[1]

Key thermal transition points:

-

~57-64°C: The heptahydrate begins to lose water, transitioning to the tetrahydrate.[4] The melting point of the heptahydrate is approximately 64°C.[4][12]

-

~300°C: The monohydrate loses its final water molecule to become anhydrous.[4][8]

Stability in Varying Humidity

The hydration state of ferrous sulfate is highly dependent on the ambient relative humidity (RH).

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): This form is stable at high relative humidity. However, it is efflorescent in dry air, meaning it loses water of hydration.[9][16] In moist air, it readily oxidizes, forming a brownish-yellow coating of basic ferric sulfate.[4][17][18]

-

Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O): This hydrate is stable at RH levels below 65% (at 25°C).[19] It forms when the heptahydrate dehydrates.[19]

-

Ferrous Sulfate Monohydrate (FeSO₄·H₂O): The monohydrate is more stable against oxidation than the heptahydrate.[14] Crystalline monohydrate is stable up to 65% RH, above which it will rehydrate to the heptahydrate.[9][19] It is also considered hygroscopic.[4][20]

Oxidative Stability

Ferrous sulfate is a reducing agent and is susceptible to oxidation.[1][3] In moist air, the Fe²⁺ ion is oxidized to Fe³⁺, forming ferric sulfate, which is brownish-yellow.[4][17] This process compromises the quality and therapeutic efficacy of the compound. The rate of oxidation is increased by higher pH, temperature, and exposure to light.[4]

Studies have shown that the monohydrate form is significantly more resistant to oxidation than the heptahydrate form, making it a better candidate for pharmaceutical formulations that may be exposed to high temperatures, such as in melt technology processes.[14]

Experimental Protocols for Stability Assessment

Characterizing the stability of ferrous sulfate hydrates involves several analytical techniques. Below are generalized protocols for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water content of a ferrous sulfate hydrate by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the ferrous sulfate hydrate sample into a TGA pan (typically alumina (B75360) or platinum).

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation during analysis.

-

-

Data Analysis: Plot the percentage of weight loss against temperature. The distinct steps in the resulting curve correspond to the loss of water molecules and subsequent decomposition. Calculate the percentage weight loss at each step to confirm the initial hydration state.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and dehydration, by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the ferrous sulfate hydrate sample into a DSC pan (typically aluminum). Seal the pan, potentially with a pinhole in the lid to allow evolved water vapor to escape.

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Use an inert nitrogen purge gas.

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic peaks will indicate dehydration events and melting, while exothermic peaks can indicate crystallization or decomposition. The temperature at the peak maximum is recorded as the transition temperature.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the specific crystalline form (hydrate) of ferrous sulfate and detect any phase changes after stability testing.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range: Scan over a 2θ range appropriate for identifying the characteristic peaks of ferrous sulfate hydrates (e.g., 10-60°).

-

Scan Speed: Use a slow scan speed (e.g., 1°/min) to obtain good resolution.

-

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., ICDD) to identify the hydrate phase(s) present in the sample.

Implications for Drug Development

The choice of a specific ferrous sulfate hydrate has significant consequences for the development of pharmaceutical products.

-

Formulation: Dried ferrous sulfate (primarily the monohydrate) is used in tablets because the heptahydrate can release water, which may compromise the integrity of tablet coatings or lead to physical instability.[9]

-

Stability and Shelf-Life: The monohydrate's superior resistance to oxidation can lead to a longer shelf-life and ensure that the patient receives the intended dose of active ferrous iron.[14]

-

Bioavailability: While different hydrates may have different dissolution profiles, preliminary studies have shown no significant differences in the intrinsic dissolution rates between the mono-, tetra-, and heptahydrate forms.[9] However, rehydration of the monohydrate in a tablet could form a concrete-like surface that slows dissolution.[9]

Conclusion

Ferrous sulfate exists in multiple hydrated forms, each with unique properties and stability profiles. The heptahydrate is the most common but is susceptible to efflorescence and oxidation. The tetrahydrate and monohydrate are formed upon dehydration and exhibit greater stability under certain conditions. For drug development professionals, the monohydrate is often the preferred form for solid dosage applications due to its enhanced thermal and oxidative stability. A thorough characterization using techniques like TGA, DSC, and XRPD is essential to select the appropriate hydrate and ensure the quality, stability, and efficacy of the final product.

References

- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Ferrous sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]

- 4. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Ultimate Guide To Ferrous Sulfate: An Essential Iron Compound [eureka.patsnap.com]

- 6. camachem.com [camachem.com]

- 7. brainly.in [brainly.in]

- 8. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Ferrous sulfate monohydrate | FeH2O5S | CID 62712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ferrous sulphate pentahydrate | FeH10O9S | CID 22033958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Iron(II) sulfate - Crystal growing [en.crystalls.info]

- 14. [Thermostability testing of iron(II) sulphate for formulation of drug product] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. laballey.com [laballey.com]

- 16. Ferrous Sulphate BP Ferrous Sulfate USP n Reagent Manufacturers, SDS [mubychem.com]

- 17. FERROUS SULFATE [www2.atmos.umd.edu]

- 18. redox.com [redox.com]

- 19. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemurgic.net [chemurgic.net]

An In-depth Technical Guide to Iron(II) Sulfate Dihydrate (CAS 10028-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) sulfate (B86663), historically known as green vitriol or copperas, is a chemical compound with the formula FeSO₄·xH₂O.[1] The dihydrate form, with the CAS number 10028-21-4, is a specific hydrate (B1144303) of iron(II) sulfate containing two molecules of water of crystallization for each formula unit of FeSO₄.[2] This compound and its various hydrated forms are significant in numerous industrial, medical, and laboratory applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for iron(II) sulfate dihydrate.

Chemical and Physical Properties

This compound is an inorganic compound that exists as a crystalline solid.[2] Its properties are summarized in the tables below. It is important to note that the properties of iron(II) sulfate can vary significantly with its hydration state.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 10028-21-4 | [1][2] |

| Molecular Formula | FeH₄O₆S or FeSO₄·2H₂O | [2][3][4] |

| Molecular Weight | 187.94 g/mol | [2][3][4] |

| IUPAC Name | iron(2+);sulfate;dihydrate | [4] |

| Synonyms | Ferrous sulfate dihydrate | [4] |

Table 2: Physical Properties of Iron(II) Sulfate and its Hydrates

| Property | Anhydrous (FeSO₄) | Dihydrate (FeSO₄·2H₂O) | Heptahydrate (FeSO₄·7H₂O) | Reference |

| Appearance | White crystals | - | Blue-green crystals | [5][6] |

| Density | 3.65 g/cm³ | 1.897 g/cm³ (approx.) | 1.895 g/cm³ | [6][7] |

| Melting Point | 680 °C (decomposes) | - | 60-64 °C (decomposes) | [5][6] |

| Boiling Point | Decomposes (>300 °C) | - | Decomposes | [5][6] |

| Solubility in Water | Soluble | Soluble | 29.51 g/100 ml (25 °C) | [5][6] |

Synthesis and Reactions

General Synthesis of Iron(II) Sulfate Hydrates

The most common laboratory method for preparing iron(II) sulfate hydrates involves the reaction of metallic iron with dilute sulfuric acid.[2][6] The resulting hydrate form is dependent on the crystallization temperature.[2]

Experimental Protocol: Synthesis from Iron and Sulfuric Acid

-

Reaction Setup: Carefully add metallic iron (e.g., filings or powder) to a solution of dilute sulfuric acid in a flask.[8]

-

Reaction: The reaction proceeds as follows: Fe + H₂SO₄ → FeSO₄ + H₂.[2] Allow the reaction to continue until the evolution of hydrogen gas ceases.

-

Filtration: Filter the resulting solution to remove any unreacted iron and other insoluble impurities.[2]

-

Crystallization: The specific hydrate is obtained by controlling the temperature during crystallization. For instance, the tetrahydrate form becomes stable at 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form.[1] To obtain a specific hydrate like the dihydrate, precise temperature and humidity control would be necessary, though specific conditions for the dihydrate are not detailed in the provided results.

-

Drying: The obtained crystals should be dried, for example, in a desiccator, to prevent oxidation.[6]

Diagram 1: Synthesis of Iron(II) Sulfate

Caption: Workflow for the laboratory synthesis of iron(II) sulfate hydrates.

Iron(II) sulfate is also produced as a by-product in industrial processes, such as in the finishing of steel (pickling) and the production of titanium dioxide from ilmenite (B1198559) ore via the sulfate process.[1]

Key Chemical Reactions

Iron(II) sulfate is a reducing agent and participates in several key reactions.

-

Oxidation: In the presence of oxidizing agents like nitric acid or chlorine, iron(II) sulfate is oxidized to iron(III) sulfate.[1]

-

6 FeSO₄ + 3 H₂SO₄ + 2 HNO₃ → 3 Fe₂(SO₄)₃ + 4 H₂O + 2 NO

-

6 FeSO₄ + 3 Cl₂ → 2 Fe₂(SO₄)₃ + 2 FeCl₃

-

-

Thermal Decomposition: Upon heating, iron(II) sulfate first loses its water of crystallization.[1][5] Further heating to around 680 °C causes decomposition into sulfur dioxide (SO₂), sulfur trioxide (SO₃), and reddish-brown iron(III) oxide (Fe₂O₃).[1][5]

Diagram 2: Key Reactions of Iron(II) Sulfate

Caption: Oxidation and thermal decomposition pathways of iron(II) sulfate.

Applications

Iron(II) sulfate has a wide range of applications across various sectors.

-

Industrial: It is primarily used as a precursor to other iron compounds.[1] It also serves as a reducing agent, for example, in the reduction of chromate (B82759) in cement.[1] Historically, it was used in the textile industry as a dye fixative and for blackening leather.[1] It can also be used to stain concrete, limestone, and sandstone a yellowish-rust color.[1]

-

Medical and Pharmaceutical: The hydrated form is used to treat or prevent iron deficiency anemia.[1][9]

-

Agriculture: It is used as a soil amendment to correct iron deficiencies in plants.[9][10]

-

Water Treatment: It acts as a coagulant to remove impurities from water.[9]

-

Laboratory: It is a component of Fenton's reagent and is used as a catalyst in organic synthesis.[1]

Safety and Toxicology

Iron(II) sulfate is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12]

Table 3: Toxicological and Safety Information

| Parameter | Value | Reference |

| GHS Hazard Statements | H302, H315, H319 | [11] |

| GHS Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [11] |

| LD₅₀ (oral, rat) | 319 mg/kg | [11] |

| Storage | Store at +15°C to +25°C in a dry, tightly closed container. | [11][13] |

| Incompatible Materials | Bases, soluble carbonates, strong oxidizing agents. | [14] |

| Hazardous Decomposition Products | Sulfur oxides upon heating. | [14] |

Handling Precautions:

-

Avoid dust formation and inhalation.[14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[13]

-

Wash hands thoroughly after handling.[13]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[11]

-

If swallowed, rinse mouth and seek medical attention.[12]

Conclusion

This compound, identified by CAS number 10028-21-4, is a compound with significant utility in research and industry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use. This guide has provided a detailed overview of these aspects to support the work of researchers, scientists, and drug development professionals.

References

- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | 10028-21-4 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iron(II) sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | CAS#:10028-21-4 | Chemsrc [chemsrc.com]

- 8. Iron(II) sulfate - Crystal growing [en.crystalls.info]

- 9. chemimpex.com [chemimpex.com]

- 10. atamankimya.com [atamankimya.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sds.mcmaster.ca [sds.mcmaster.ca]

- 13. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 14. fespol.com [fespol.com]

Solubility of Iron(II) sulfate dihydrate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(II) sulfate (B86663) hydrates in water, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for their work. While specific solubility data for iron(II) sulfate dihydrate (FeSO₄·2H₂O) is not extensively tabulated in readily available literature, this guide presents the solubility of the more common hydrates, namely the heptahydrate and monohydrate, which are crucial for understanding the aqueous behavior of iron(II) sulfate.

Quantitative Solubility Data

The solubility of iron(II) sulfate in water is highly dependent on temperature, which dictates the stable hydrate (B1144303) form in the solid phase. The following tables summarize the available quantitative data for the heptahydrate and monohydrate forms.

Table 1: Solubility of Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) in Water

| Temperature (°C) | Solubility (g FeSO₄ / 100 g H₂O) |

| 0 | 15.65 |

| 10 | 20.5 |

| 25 | 29.51 |

| 40.1 | 39.89 |

| 54 | 51.35 |

Data compiled from various chemical data sources.[1][2]

Table 2: Solubility of Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) in Water

| Temperature (°C) | Solubility (g FeSO₄ / 100 g H₂O) |

| 77 | 44.69 |

| 90.1 | 35.97 |

Data compiled from various chemical data sources.[1][2]

Note on Hydrate Stability: Iron(II) sulfate exists in several hydration states. The heptahydrate (FeSO₄·7H₂O) is the most common form at room temperature. As the temperature increases, it loses water of crystallization. The transition to the tetrahydrate (FeSO₄·4H₂O) occurs at approximately 56.6 °C.[3] At around 64.8 °C, both the tetrahydrate and monohydrate can be formed.[3] The dihydrate (FeSO₄·2H₂O) is reported to be stable in contact with its saturated aqueous solution above 67.4°C.[4]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of an iron(II) sulfate hydrate in water at a specific temperature.

Objective: To determine the mass of iron(II) sulfate hydrate that dissolves in 100 grams of water at a constant temperature to form a saturated solution.

Materials:

-

Iron(II) sulfate hydrate (e.g., FeSO₄·7H₂O)

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Beakers or flasks with stoppers

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Analytical balance (readable to ±0.001 g)

-

Filtration apparatus (funnel, filter paper)

-

Drying oven

-

Thermometer

-

Evaporating dish

Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired temperature. Allow it to equilibrate.

-

Sample Preparation: Place a known volume of distilled water (e.g., 50 mL) into a beaker or flask.

-

Saturation: Add an excess amount of the iron(II) sulfate hydrate to the water. The presence of undissolved crystals at the bottom indicates that the solution is saturated.

-

Equilibration: Place the beaker in the constant temperature water bath and stir the solution for a sufficient amount of time (e.g., several hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sample Withdrawal: Once equilibrium is reached, stop stirring and allow the excess solid to settle. Carefully withdraw a known mass of the clear, saturated solution using a pre-weighed syringe or pipette.

-

Mass Determination of Saturated Solution: Transfer the withdrawn solution to a pre-weighed evaporating dish and record the total mass of the dish and solution.

-

Solvent Evaporation: Carefully heat the evaporating dish in a drying oven at a temperature that will evaporate the water without decomposing the iron(II) sulfate (e.g., below 100°C). Heat until a constant mass of the dry salt is obtained.

-

Mass Determination of Solute: Allow the evaporating dish to cool in a desiccator to prevent moisture absorption, and then weigh it to determine the mass of the anhydrous iron(II) sulfate.

-

Calculations:

-

Mass of water = (Mass of saturated solution + dish) - (Mass of dry salt + dish)

-

Mass of solute = (Mass of dry salt + dish) - (Mass of empty dish)

-

Solubility ( g/100 g H₂O) = (Mass of solute / Mass of water) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a hydrated salt.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Iron(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of iron(II) sulfate (B86663) dihydrate (FeSO₄·2H₂O). The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the decomposition pathways and experimental workflows.

Introduction

Iron(II) sulfate and its various hydrates are of significant interest across multiple industrial and pharmaceutical applications. Understanding their thermal stability and decomposition pathways is crucial for process optimization, safety, and quality control. Iron(II) sulfate dihydrate is one of the hydrated forms of ferrous sulfate. Its thermal decomposition is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The nature of the surrounding atmosphere, whether inert or oxidizing, plays a critical role in the formation of intermediate and final products.

Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds in a sequential manner, beginning with the loss of its water of crystallization, followed by the decomposition of the anhydrous iron(II) sulfate.

Dehydration

Upon heating, this compound first undergoes dehydration to form the monohydrate, which then further dehydrates to the anhydrous form.

-

Step 1: Dehydration to Monohydrate FeSO₄·2H₂O(s) → FeSO₄·H₂O(s) + H₂O(g)

-

Step 2: Dehydration to Anhydrous Form FeSO₄·H₂O(s) → FeSO₄(s) + H₂O(g)

The precise temperatures for these dehydration steps can be influenced by experimental conditions such as heating rate and atmosphere. Based on the behavior of other iron(II) sulfate hydrates, the first dehydration step is expected to occur at a lower temperature range than the second.

Decomposition of Anhydrous Iron(II) Sulfate

Following complete dehydration, the resulting anhydrous iron(II) sulfate (FeSO₄) decomposes at higher temperatures. The decomposition pathway is highly dependent on the composition of the furnace atmosphere.

-

In an Inert Atmosphere (e.g., Nitrogen): The decomposition of anhydrous iron(II) sulfate in an inert atmosphere typically begins at temperatures above 500°C.[1] The primary reaction involves the formation of iron(III) oxide (Fe₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃).

2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)

-

In an Oxidizing Atmosphere (e.g., Air or Oxygen): In the presence of oxygen, the decomposition process can be more complex. The iron(II) is often oxidized to iron(III) before the complete decomposition of the sulfate group. This can lead to the formation of intermediate compounds like iron(III) oxysulfate (Fe₂O(SO₄)₂) before the final decomposition to iron(III) oxide.

4FeSO₄(s) + O₂(g) → 2Fe₂O(SO₄)₂(s) 2Fe₂O(SO₄)₂(s) → 2Fe₂O₃(s) + 4SO₃(g)

Quantitative Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound, based on stoichiometric calculations and data from related iron(II) sulfate hydrates. The temperature ranges are indicative and can vary with experimental conditions.

| Decomposition Stage | Reaction | Theoretical Mass Loss (%) | Approximate Temperature Range (°C) |

| Dehydration to Monohydrate | FeSO₄·2H₂O → FeSO₄·H₂O + H₂O | 9.58% | 100 - 150 |

| Dehydration to Anhydrous | FeSO₄·H₂O → FeSO₄ + H₂O | 9.58% (cumulative 19.16%) | 150 - 300[1] |

| Decomposition of Anhydrous | 2FeSO₄ → Fe₂O₃ + SO₂ + SO₃ | 47.92% (from anhydrous) | > 500[1] |

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a suitable TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed.

-

The desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions) is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to stabilize the environment.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated and correlated with the theoretical mass loss for the proposed decomposition reactions.[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated steel). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is established.

-

Thermal Program: The sample is subjected to the same temperature program as in the TGA analysis.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic peaks (indicating energy absorption, e.g., dehydration and decomposition) and exothermic peaks (indicating energy release, e.g., oxidation). The area under each peak can be integrated to quantify the enthalpy change of the corresponding transition.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound in an inert atmosphere.

Experimental Workflow

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

Technical Summary: Iron(II) Sulfate Dihydrate (FeSO₄·2H₂O)

Chemical Identity and Formula

Iron(II) sulfate (B86663) dihydrate is an inorganic salt and a hydrate (B1144303) of iron(II) sulfate. The "dihydrate" designation indicates that each formula unit of iron(II) sulfate is associated with two molecules of water of crystallization.

The chemical formula for iron(II) sulfate dihydrate is FeSO₄·2H₂O .[1][2][3]

Molecular Weight Calculation

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is detailed in the table below, using the abridged standard atomic weights for each element: Iron (Fe) = 55.845, Sulfur (S) = 32.06, Oxygen (O) = 15.999, and Hydrogen (H) = 1.0080.[4][5][6][7][8]

Table 1: Molecular Weight Calculation for this compound (FeSO₄·2H₂O)

| Constituent Part | Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Contribution to Total Mass ( g/mol ) |

| Iron(II) Sulfate | Iron | Fe | 1 | 55.845[9][10] | 55.845 |

| Sulfur | S | 1 | 32.06[6][11] | 32.06 | |

| Oxygen | O | 4 | 15.999[7][12] | 63.996 | |

| Water of Hydration | Hydrogen | H | 4 | 1.0080[8][13] | 4.032 |

| Oxygen | O | 2 | 15.999[7][12] | 31.998 | |

| Total | Calculated Molecular Weight: | 187.931 |

The calculated molecular weight of this compound is 187.93 g/mol .

Structural and Logical Representation

The following diagram illustrates the logical relationship between the constituent parts of the molecule and their summation to form the final compound and its total molecular weight.

Caption: Composition of this compound.

Methodological Note on Molecular Weight Determination

The molecular weight of a well-characterized chemical compound like this compound is a calculated, theoretical value, not one determined by a routine experiment. The process is as follows:

-

Formula Determination: The chemical formula, including the waters of hydration (FeSO₄·2H₂O), is established using empirical methods such as elemental analysis and confirmed by structural analysis techniques like X-ray crystallography.

-

Standard Atomic Weights: The calculation relies on the standard atomic weights of the constituent elements. These values are precisely determined and periodically reviewed by the IUPAC Commission on Isotopic Abundances and Atomic Weights based on mass spectrometry and other analytical measurements.[9]

-

Summation: The molecular weight is the straightforward summation of the atomic weights of all atoms in the established chemical formula.

Therefore, a specific "experimental protocol" for determining the molecular weight of this known compound is not applicable in a research context. The value is derived from foundational, internationally accepted chemical data.

References

- 1. This compound | 10028-21-4 | Benchchem [benchchem.com]

- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Ferrous sulfate dihydrate | FeH4O6S | CID 18359651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Iron - Wikipedia [en.wikipedia.org]

- 6. Sulfur - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Iron [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

A Technical Guide to the Natural Occurrence and Mineral Forms of Iron(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence and diverse mineral forms of iron(II) sulfate (B86663). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties and geological context of these minerals. This document details the quantitative properties of the primary iron(II) sulfate mineral forms, outlines experimental protocols for their identification and characterization, and visually represents their relationships.

Natural Occurrence and Geological Environment

Iron(II) sulfate minerals are secondary minerals, meaning they are not formed directly from magma but rather through the alteration of pre-existing primary minerals. Their formation is predominantly associated with the oxidation of iron sulfide (B99878) minerals, such as pyrite (B73398) (FeS₂), marcasite (B74401) (FeS₂), and pyrrhotite (B1172379) (Fe₁₋ₓS).[1] This process typically occurs in the oxidation zones of ore deposits, coal mines, and other environments where sulfide minerals are exposed to the atmosphere and moisture.[1][2] The resulting acidic and sulfate-rich water facilitates the precipitation of various hydrated iron(II) sulfate minerals. These minerals are often found as efflorescences, crusts, and stalactites in sheltered environments like mine adits and rock crevices, where they are protected from direct rainfall which would dissolve them due to their high water solubility.[1][3]

The specific mineral form that precipitates is highly dependent on the ambient temperature and relative humidity.[4] As these conditions fluctuate, the minerals can readily transform from one hydration state to another. For instance, the most common form, melanterite (heptahydrate), can dehydrate to form rozenite (tetrahydrate) in less humid conditions.[1]

Mineral Forms of Iron(II) Sulfate

Several hydrated forms of iron(II) sulfate occur naturally as minerals. These minerals are distinguished by the number of water molecules in their crystal structure, which in turn influences their physical and chemical properties. The primary mineral forms are detailed below.

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) |

| Melanterite | FeSO₄·7H₂O | Monoclinic | 2 | 1.89 - 1.90 |

| Rozenite | FeSO₄·4H₂O | Monoclinic | 2.5 - 3 | ~2.2 |

| Siderotil | FeSO₄·5H₂O | Triclinic | 2 - 2.5 | 2.1 - 2.2 |

| Ferrohexahydrite | FeSO₄·6H₂O | Monoclinic | 2 | 1.9 |

| Szomolnokite | FeSO₄·H₂O | Monoclinic | 2.5 | 3.03 - 3.07 |

Table 1: Quantitative properties of the primary mineral forms of Iron(II) Sulfate.

Dehydration Pathway of Iron(II) Sulfate Minerals

The various mineral forms of iron(II) sulfate are linked through a dehydration sequence, primarily driven by changes in temperature and humidity. The most hydrated form, melanterite, progressively loses water molecules to transform into less hydrated phases. This relationship is crucial for understanding the stability and transformation of these minerals in different environments.

Figure 1: Dehydration pathway of iron(II) sulfate minerals.

Experimental Protocols for Characterization

The accurate identification and characterization of iron(II) sulfate minerals are essential for research and industrial applications. Several analytical techniques are commonly employed for this purpose.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for identifying crystalline phases. It provides information about the crystal structure and allows for the differentiation of the various hydrated forms of iron(II) sulfate.

Methodology:

A detailed experimental protocol for the in-situ high-temperature analysis of melanterite has been described, which can be adapted for the study of other iron(II) sulfate minerals.[5]

-

Sample Preparation: A small amount of the powdered mineral sample is placed on a sample holder. For in-situ studies, a high-temperature chamber is used.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 10-80°.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Rietveld refinement can be performed to obtain quantitative phase analysis and precise unit-cell parameters.[5] The thermal decomposition of melanterite has been observed to follow the sequence: FeSO₄·7H₂O → FeSO₄·4H₂O (rozenite) → FeSO₄·H₂O (szomolnokite) with increasing temperature.[5][6]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron atoms. It is particularly useful for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination of iron in minerals.

Methodology:

-

Instrumentation: A conventional constant acceleration Mössbauer spectrometer with a ⁵⁷Co source in a rhodium matrix is used. The spectrometer is calibrated using a standard α-Fe foil at room temperature.[7]

-

Data Acquisition: Spectra are typically collected at both room temperature (295 K) and low temperatures (e.g., 80 K or 77 K) to observe temperature-dependent magnetic effects.[8][9]

-

Data Analysis: The Mössbauer spectra are fitted with Lorentzian line shapes to determine hyperfine parameters, including isomer shift (δ), quadrupole splitting (ΔEᵩ), and magnetic hyperfine field (B). These parameters provide detailed information about the electronic state and local symmetry of the iron nuclei. For instance, the isomer shift and quadrupole splitting values can definitively distinguish between Fe²⁺ and Fe³⁺ in different coordination environments.[10]

Wet Chemical Analysis for Fe(II) Content

A classic and reliable method for determining the amount of ferrous iron (Fe²⁺) in a sample is through redox titration.

Methodology:

A common procedure involves the titration of an acidified solution of the iron(II) sulfate mineral with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

-

Sample Preparation: A precisely weighed amount of the powdered mineral is dissolved in a dilute acid solution, typically sulfuric acid (H₂SO₄), to prevent the oxidation of Fe²⁺ by air.[11]

-

Titration: The iron(II) solution is titrated with a standardized potassium permanganate solution. The permanganate ion (MnO₄⁻) is a deep purple color, while the manganese(II) ion (Mn²⁺) it is reduced to is nearly colorless. The endpoint of the titration is reached when a faint, persistent pink color appears in the solution, indicating that all the Fe²⁺ has been oxidized to Fe³⁺.

-

Calculation: The concentration of Fe²⁺ in the original sample can be calculated based on the stoichiometry of the redox reaction and the volume and concentration of the potassium permanganate solution used. This method can be used to determine the purity of the iron(II) sulfate mineral.[11]

Logical Workflow for Mineral Identification

The identification and characterization of an unknown iron(II) sulfate mineral sample typically follow a logical workflow, integrating the experimental techniques described above.

Figure 2: Workflow for iron(II) sulfate mineral identification.

References

- 1. mindat.org [mindat.org]

- 2. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. web.unica.it [web.unica.it]

- 4. rruff.net [rruff.net]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. researchgate.net [researchgate.net]

- 7. ca.water.usgs.gov [ca.water.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. thestudentroom.co.uk [thestudentroom.co.uk]

An In-depth Technical Guide to the Redox Properties of Ferrous Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core redox properties of ferrous sulfate (B86663) (FeSO₄). Ferrous sulfate, an inorganic compound also known as iron(II) sulfate, is a versatile chemical entity widely utilized in industrial, medicinal, and research settings.[1][2] Its significance stems primarily from the accessible redox chemistry of its constituent iron ion, which can readily transition between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. This dual capacity to act as both a reducing agent and a catalyst for the generation of potent oxidizing species makes it a subject of considerable interest in fields ranging from organic synthesis to environmental remediation and pharmaceutical science.

Core Redox Chemistry of the Fe²⁺/Fe³⁺ Couple

The fundamental redox behavior of ferrous sulfate is dictated by the Fe²⁺/Fe³⁺ half-reaction:

Fe²⁺ ⇌ Fe³⁺ + e⁻

The direction of this equilibrium is highly dependent on the chemical environment, including pH, the presence of other oxidizing or reducing agents, and complexing ligands. In moist air, ferrous sulfate solutions or hydrated crystals tend to oxidize, forming a brownish-yellow coating of ferric sulfate.[3][4][5] This process is accelerated by light or alkaline conditions.[3][5]

1.1. Ferrous Sulfate as a Reducing Agent

As a source of Fe²⁺ ions, ferrous sulfate is a moderately strong reducing agent, readily donating an electron to be oxidized to Fe³⁺. This property is exploited in various applications, from the reduction of chromate (B82759) in cement to less toxic Cr(III) compounds to specific reactions in organic synthesis.[1][2][6]

Notable examples of its reducing action include:

-

Reduction of Nitric Acid: 6FeSO₄ + 3H₂SO₄ + 2HNO₃ → 3Fe₂(SO₄)₃ + 4H₂O + 2NO[1]

-

Reduction of Chlorine: 6FeSO₄ + 3Cl₂ → 2Fe₂(SO₄)₃ + 2FeCl₃[1]

1.2. Ferrous Sulfate in the Generation of Oxidizing Species

Paradoxically, while being a reducing agent itself, ferrous sulfate is a critical component in chemical systems that produce some of the most powerful oxidizing species known, namely hydroxyl radicals (•OH). This is achieved through its catalytic role in the Fenton and Haber-Weiss reactions.

Quantitative Data: Properties and Potentials

For ease of reference, the key physical, chemical, and electrochemical properties of ferrous sulfate are summarized below.

Table 1: Physical and Chemical Properties of Ferrous Sulfate

| Property | Value |

|---|---|

| Chemical Formula | FeSO₄ |

| Molar Mass (Anhydrous) | 151.91 g/mol [1] |

| Molar Mass (Heptahydrate) | 278.02 g/mol [1] |

| Appearance (Heptahydrate) | Blue-green crystals[1] |

| Solubility in Water | High |

| Common Hydration States | Monohydrate (x=1), Tetrahydrate (x=4), Heptahydrate (x=7)[1][3] |

| pH (10% solution) | 3.7[3] |

The tendency of the iron ion to be oxidized or reduced is quantified by its standard electrode potential (E°).

Table 2: Standard Electrode Potentials for Iron Redox Couples (at 25 °C)

| Half-Reaction | Standard Potential (E°) | Reference |

|---|---|---|

| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V | [7][8] |

| Fe²⁺ + 2e⁻ ⇌ Fe(s) | -0.44 V | [8][9] |

| Fe³⁺ + 3e⁻ ⇌ Fe(s) | -0.036 V |[9] |

Key Redox Pathways Involving Ferrous Sulfate

3.1. The Fenton Reaction

The Fenton reaction describes the catalytic generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) using ferrous iron as a catalyst.[10][11][12] This process is a cornerstone of advanced oxidation processes (AOPs) used for the degradation of recalcitrant organic pollutants. The generally accepted mechanism involves the oxidation of Fe²⁺ to Fe³⁺.

Caption: The Fenton reaction mechanism.

3.2. The Iron-Catalyzed Haber-Weiss Reaction

The Haber-Weiss reaction generates hydroxyl radicals from hydrogen peroxide and superoxide (B77818) (•O₂⁻).[13][14] While the direct reaction is kinetically slow, it is efficiently catalyzed by the iron redox cycle (Fe³⁺/Fe²⁺), where the Fenton reaction constitutes one half of the cycle.[13][15]

Caption: The iron-catalyzed Haber-Weiss cycle.

Experimental Protocols for Redox Characterization

The redox properties of ferrous sulfate can be quantitatively assessed using several well-established analytical techniques.

4.1. Redox Titration

Redox titration is a classic and reliable method to determine the concentration of Fe²⁺.[4] It involves titrating a solution of ferrous sulfate with a standardized strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate.

Experimental Protocol: Titration with Potassium Permanganate (KMnO₄)

-

Preparation of Analyte: Accurately weigh a sample of ferrous sulfate and dissolve it in a flask containing deionized water and an excess of dilute sulfuric acid.[16] The acidic medium is crucial to prevent the formation of manganese dioxide and ensure the proper reaction stoichiometry.

-

Titration: Titrate the acidified ferrous sulfate solution with a standardized KMnO₄ solution of known concentration. The permanganate solution is added dropwise from a burette.

-

Endpoint Detection: The endpoint is reached when all the Fe²⁺ has been oxidized to Fe³⁺. KMnO₄ acts as its own indicator; the first drop of excess permanganate will impart a permanent faint pink color to the solution, signaling the end of the titration.[16]

-

Calculation: The concentration of ferrous sulfate is calculated based on the volume of KMnO₄ solution used and the stoichiometry of the redox reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Caption: Workflow for redox titration of ferrous sulfate.

4.2. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of species like the Fe²⁺/Fe³⁺ couple. It can be used for the quantification of iron in ferrous sulfate samples, such as pharmaceutical supplements.[17][18][19]

Experimental Protocol: Quantification of Iron in a Ferrous Sulfate Sample

-

Sample Preparation: Pulverize and accurately weigh the ferrous sulfate-containing sample. Perform an acid digestion (e.g., using 1.0 M HCl) to dissolve the iron and bring it into solution. Filter the resulting solution into a volumetric flask and dilute to the mark.[17]

-

Electrochemical Cell Setup: Assemble a three-electrode system in a glass cell containing the prepared sample solution.[20] The setup consists of a working electrode (e.g., gold), a reference electrode (e.g., Ag/AgCl), and a platinum wire auxiliary electrode.[17][20]

-

CV Measurement: Connect the electrodes to a potentiostat. Apply a potential sweep over a defined range (e.g., –300 mV to +800 mV) at a set scan rate (e.g., 200 mV/s).[20] The resulting voltammogram will show characteristic oxidation and reduction peaks for the Fe²⁺/Fe³⁺ couple.

-

Quantification: Construct a calibration curve using the method of standard additions.[17][18] Add known volumes of a standard FeSO₄ solution to the sample cell and record the voltammogram after each addition. Plot the peak current against the concentration of the added standard. The initial concentration of iron in the sample can be determined by extrapolating the linear regression to the x-intercept.

Caption: Workflow for cyclic voltammetry analysis.

4.3. Spectroscopic Methods

Other advanced techniques are also employed to study the redox state of iron:

-

UV-Visible Spectroscopy: This method can be used to quantify iron by forming a colored complex with an agent like 1,10-phenanthroline, which strongly absorbs light at a specific wavelength.[21]

-